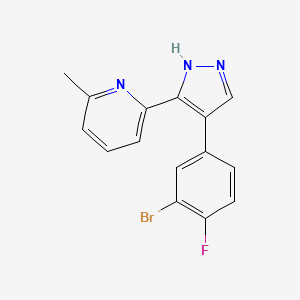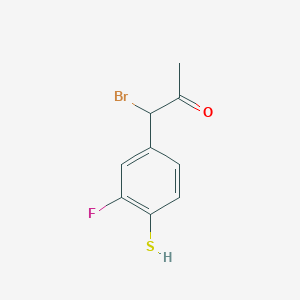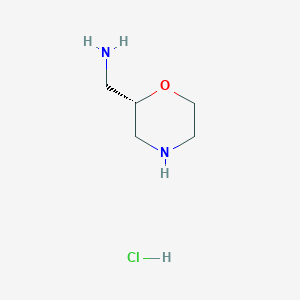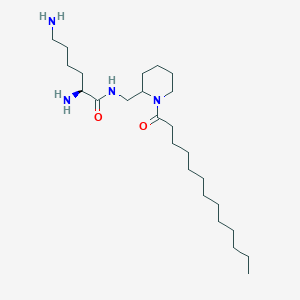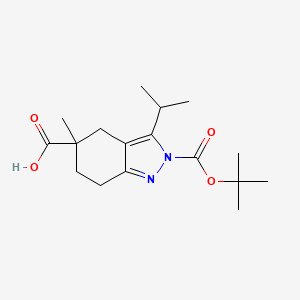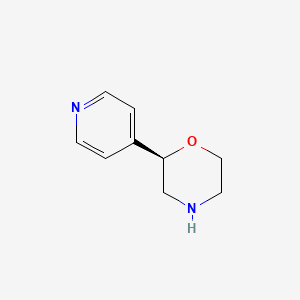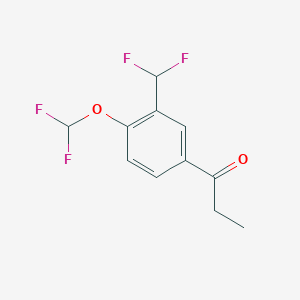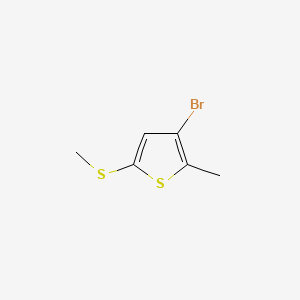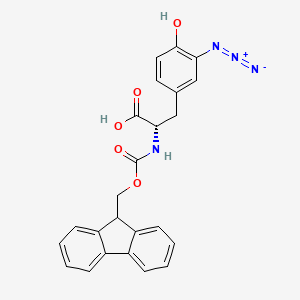
Fmoc-Tyr(3-N3)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Tyr(3-N3)-OH is a modified amino acid derivative used in peptide synthesis. It is a derivative of tyrosine, where the hydroxyl group on the phenyl ring is replaced with an azide group (3-N3). The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(3-N3)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is usually achieved by reacting tyrosine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Azide Group: The hydroxyl group on the phenyl ring of Fmoc-protected tyrosine is converted to an azide group. This can be done by first converting the hydroxyl group to a leaving group, such as a tosylate, and then substituting it with sodium azide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of tyrosine are reacted with Fmoc chloride in industrial reactors.
Azide Introduction: The protected tyrosine is then subjected to azidation reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyr(3-N3)-OH undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further coupling reactions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Azide Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the azide group.
Major Products Formed
Triazoles: Formed from the reaction of the azide group with alkynes.
Peptides: Formed by coupling the deprotected amino group with other amino acids or peptide fragments.
Scientific Research Applications
Chemistry
Fmoc-Tyr(3-N3)-OH is used in the synthesis of peptides and peptidomimetics
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The azide group can be used for bioorthogonal labeling, allowing for the tracking and visualization of peptides in biological systems.
Medicine
In medicinal chemistry, this compound is used in the development of peptide-based drugs. The azide group can be used to attach drug molecules or imaging agents to peptides, improving their therapeutic efficacy and diagnostic capabilities.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. The compound’s versatility in chemical reactions makes it valuable for the production of complex peptide-based therapeutics.
Mechanism of Action
The mechanism of action of Fmoc-Tyr(3-N3)-OH involves its incorporation into peptides and subsequent reactions of the azide group. The azide group can undergo click chemistry reactions, forming stable triazole linkages. These reactions are bioorthogonal, meaning they do not interfere with natural biological processes, making this compound a valuable tool in chemical biology.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Tyr(3-I)-OH: A similar compound where the hydroxyl group is replaced with an iodine atom.
Fmoc-Tyr(3-Br)-OH: A similar compound where the hydroxyl group is replaced with a bromine atom.
Fmoc-Tyr(3-Cl)-OH: A similar compound where the hydroxyl group is replaced with a chlorine atom.
Uniqueness
Fmoc-Tyr(3-N3)-OH is unique due to the presence of the azide group, which allows for bioorthogonal click chemistry reactions
Properties
Molecular Formula |
C24H20N4O5 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2S)-3-(3-azido-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H20N4O5/c25-28-27-20-11-14(9-10-22(20)29)12-21(23(30)31)26-24(32)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,29H,12-13H2,(H,26,32)(H,30,31)/t21-/m0/s1 |
InChI Key |
XRAZLYLBQWFQCZ-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)N=[N+]=[N-])C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)N=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


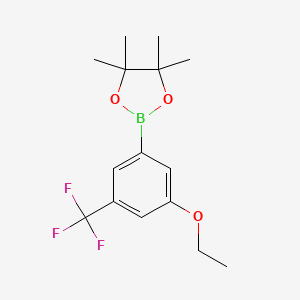
![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)
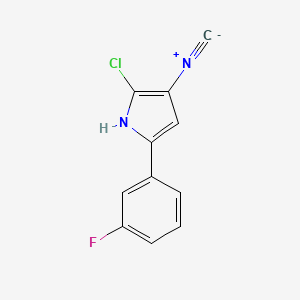
![methyl 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B14038472.png)
